3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
CAS No.:
Cat. No.: VC15590741
Molecular Formula: C23H16O5
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16O5 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 3-methoxy-10-(4-methoxyphenyl)-[1]benzofuro[6,5-c]isochromen-5-one |
| Standard InChI | InChI=1S/C23H16O5/c1-25-14-5-3-13(4-6-14)20-12-27-21-11-22-17(10-18(20)21)16-8-7-15(26-2)9-19(16)23(24)28-22/h3-12H,1-2H3 |
| Standard InChI Key | IJEKXFHVLVHLRN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=C2C=C4C5=C(C=C(C=C5)OC)C(=O)OC4=C3 |
Introduction
3-Methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of flavonoids, known for their diverse biological activities. This compound features a unique fused ring structure that integrates elements of both furan and chromene, with a methoxy group attached to a phenyl ring at the 10-position of the benzo[c]furochromene backbone. Its molecular weight is approximately 342.3 g/mol, although there is some discrepancy in reported values, with one source suggesting a molecular weight of 280.27 g/mol, which appears to be an error.
Synthesis
The synthesis of 3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. Common reagents used in its synthesis include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions must be carefully optimized to achieve high yield and purity.
Mechanism of Action
The compound's mechanism of action involves interactions with biological targets that could explain its observed antioxidant effects. Further molecular docking studies are necessary to elucidate these interactions in detail and understand its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one, each exhibiting unique properties based on their substitution patterns and ring structures. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Contains a methyl group instead of a phenyl group | Exhibits distinct chemical reactivity due to methyl substitution |
| 10-(2-Naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one | Contains a naphthyl group at the same position | May show different biological activities owing to naphthyl's larger size |
| 10-tert-Butyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Features a bulky tert-butyl group | Provides insights into steric effects on reactivity and activity |
Research Findings and Future Directions
Research on 3-methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is ongoing, with a focus on elucidating its full spectrum of biological activities. This could lead to novel applications in medicine and industry, particularly in the development of new therapeutic agents targeting oxidative stress and cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume